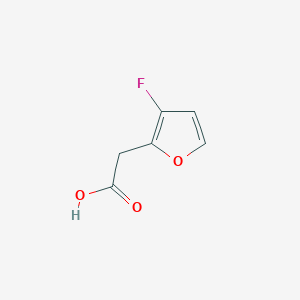
2-(3-Fluorofuran-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluorofuran-2-yl)acetic acid is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with a fluorine atom at the third position and an acetic acid moiety at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorofuran-2-yl)acetic acid can be achieved through several methods. One common approach involves the fluorination of furan derivatives followed by acetic acid substitution. For instance, the fluorination of 2-furylacetic acid using a fluorinating agent such as Selectfluor can yield the desired product under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves continuous-flow, gas-phase synthesis. This method utilizes bio-based 2-methyl furoate and acetic acid over a zirconium dioxide catalyst at elevated temperatures (around 350°C) to achieve high selectivity and conversion rates .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Fluorofuran-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.
Substitution: Electrophilic substitution reactions can occur at the furan ring, especially at positions adjacent to the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents such as bromine or chlorine can be used under mild conditions.
Major Products:
Oxidation: 3-Fluorofuran-2-carboxylic acid.
Reduction: 2-(3-Fluorotetrahydrofuran-2-yl)acetic acid.
Substitution: Halogenated derivatives of the furan ring.
Scientific Research Applications
2-(3-Fluorofuran-2-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(3-Fluorofuran-2-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and binding affinity to enzymes and receptors. The acetic acid moiety facilitates its incorporation into metabolic pathways, leading to various biochemical effects. The compound’s unique structure allows it to participate in diverse chemical reactions, making it a versatile tool in research and industry .
Comparison with Similar Compounds
2-Furylacetic acid: Lacks the fluorine substitution, resulting in different reactivity and applications.
3-Fluorofuran-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an acetic acid moiety.
2-(3-Chlorofuran-2-yl)acetic acid: Chlorine substitution instead of fluorine, leading to different chemical properties.
Uniqueness: 2-(3-Fluorofuran-2-yl)acetic acid is unique due to the presence of the fluorine atom, which significantly alters its chemical reactivity and biological interactions compared to its non-fluorinated counterparts. This makes it a valuable compound for specialized applications in various fields .
Properties
Molecular Formula |
C6H5FO3 |
|---|---|
Molecular Weight |
144.10 g/mol |
IUPAC Name |
2-(3-fluorofuran-2-yl)acetic acid |
InChI |
InChI=1S/C6H5FO3/c7-4-1-2-10-5(4)3-6(8)9/h1-2H,3H2,(H,8,9) |
InChI Key |
CKDNMZOPYTZDOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1F)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


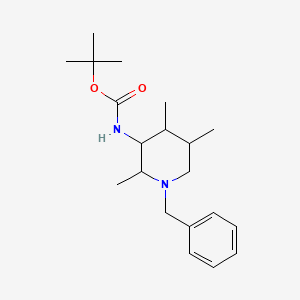
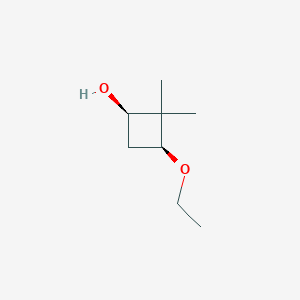
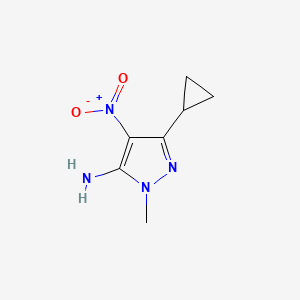
![5-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13021938.png)
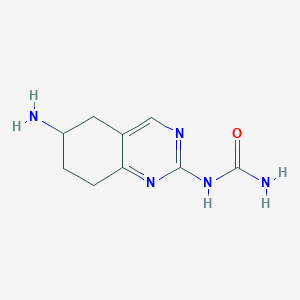
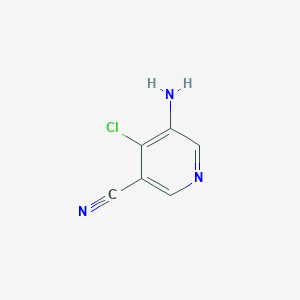
![tert-butyl-[(1R,5S)-3-oxo-6-bicyclo[3.1.0]hexanyl]carbamic acid](/img/structure/B13021961.png)
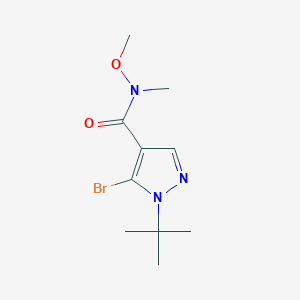
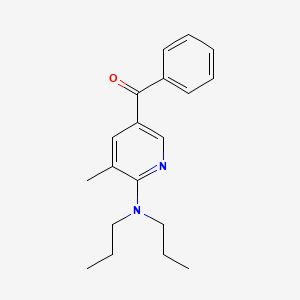
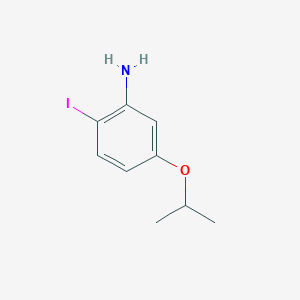
![4-Hydroxy-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B13021974.png)
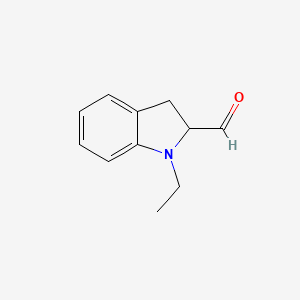
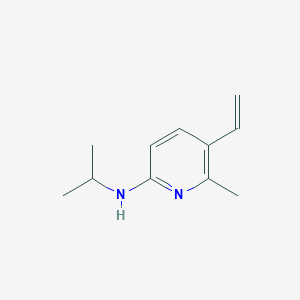
![7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13021998.png)
